molecular formula C18H24N2O2 B11164375 1-tert-butyl-4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)pyrrolidin-2-one

1-tert-butyl-4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)pyrrolidin-2-one

Cat. No.: B11164375
M. Wt: 300.4 g/mol
InChI Key: MBRAJBLMRVRRNC-UHFFFAOYSA-N
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Description

1-tert-butyl-4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)pyrrolidin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound’s structure includes a pyrrolidinone ring, a tert-butyl group, and a dihydroisoquinoline moiety, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl-4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)pyrrolidin-2-one typically involves multiple steps, including the formation of the pyrrolidinone ring and the attachment of the tert-butyl and dihydroisoquinoline groups. Common synthetic routes may include:

    Formation of the Pyrrolidinone Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the tert-Butyl Group: This step may involve alkylation reactions using tert-butyl halides.

    Incorporation of the Dihydroisoquinoline Moiety: This can be done through condensation reactions with isoquinoline derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-tert-butyl-4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogenating agents like thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-tert-butyl-4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)pyrrolidin-2-one has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-tert-butyl-4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H24N2O2

Molecular Weight

300.4 g/mol

IUPAC Name

1-tert-butyl-4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-2-one

InChI

InChI=1S/C18H24N2O2/c1-18(2,3)20-12-15(10-16(20)21)17(22)19-9-8-13-6-4-5-7-14(13)11-19/h4-7,15H,8-12H2,1-3H3

InChI Key

MBRAJBLMRVRRNC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CC(CC1=O)C(=O)N2CCC3=CC=CC=C3C2

Origin of Product

United States

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